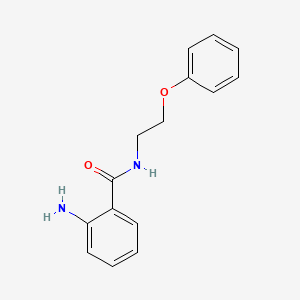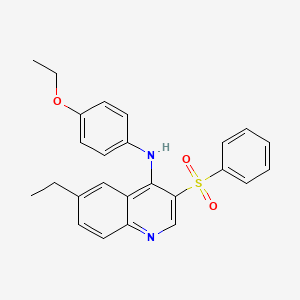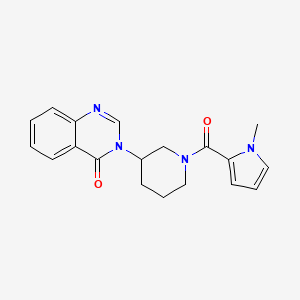
2-amino-N-(2-phénoxyéthyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-N-(2-phenoxyethyl)benzamide is a compound that can be categorized within the benzamide class of organic compounds. Benzamides are known for their diverse biological activities and are often explored for their potential as therapeutic agents. The structure of benzamides typically consists of a benzoyl group attached to an amine. In the case of 2-amino-N-(2-phenoxyethyl)benzamide, the amine is further substituted with a phenoxyethyl group, which may influence its chemical and physical properties, as well as its biological activity.
Synthesis Analysis
The synthesis of benzamide derivatives can be achieved through various methods. For instance, the N-benzoylation of aminophenols using benzoylisothiocyanates has been described as a chemoselective approach to produce N-(2-hydroxyphenyl)benzamides . Although this method does not directly pertain to 2-amino-N-(2-phenoxyethyl)benzamide, it provides insight into the synthetic strategies that can be employed for related compounds. Additionally, the synthesis of N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives through a three-component reaction involving isatoic anhydride, primary amines, and 2-bromoacethophenone has been reported . This green synthesis approach highlights the potential for efficient and environmentally friendly methods in the synthesis of benzamide derivatives.
Molecular Structure Analysis
The molecular structure of benzamide derivatives can exhibit interesting features due to the presence of various substituents. For example, the structure of 2-amino-N-(2-hydroxyphenyl)benzamide shows the influence of inductive and supramolecular effects, with bond distances affected by the electron-withdrawing and electron-donating nature of the substituents . While this analysis does not directly describe 2-amino-N-(2-phenoxyethyl)benzamide, it suggests that similar structural analyses could reveal the impact of the phenoxyethyl group on the molecule's geometry and electronic properties.
Chemical Reactions Analysis
Benzamide derivatives can participate in a range of chemical reactions. The reactivity of these compounds can be influenced by the substituents present on the benzamide core. For instance, the synthesis of N-(1-amino-2,2-dichloroethyl)benzamides involves reactions with primary or secondary alkylamines, and the targeted products can be achieved through nucleophilic substitution and selective monodechlorination . This demonstrates the potential for benzamide derivatives to be used as intermediates in the synthesis of more complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are crucial for their potential applications. For example, the crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide has been determined, providing insights into the solid-state properties of such compounds . The solubility and stability of aromatic poly(ether benzoxazole)s derived from bis(o-aminophenol) with benzamide linkages have also been studied, indicating the importance of these properties in the development of polymeric materials .
Applications De Recherche Scientifique
Recherche en protéomique
“2-amino-N-(2-phénoxyéthyl)benzamide” est utilisé dans la recherche en protéomique . La protéomique est l’étude à grande échelle des protéines, en particulier de leurs structures et de leurs fonctions. Ce composé pourrait être utilisé dans diverses expériences pour comprendre le comportement et les interactions des protéines.
Activité antioxydante
Les composés benzamides, y compris “this compound”, ont été trouvés pour présenter une activité antioxydante . Ils peuvent neutraliser les radicaux libres dans le corps, ce qui contribue à prévenir les dommages cellulaires. Certains composés synthétisés ont montré une activité antioxydante totale, une capacité de piégeage des radicaux libres et une activité chélatrice des métaux plus efficaces par rapport aux normes .
Activité antibactérienne
Les benzamides ont été étudiés pour leur activité antibactérienne . Ils peuvent inhiber la croissance des bactéries, ce qui les rend potentiellement utiles dans le développement de nouveaux antibiotiques. Par exemple, certains composés benzamides ont montré des activités antibactériennes modérées contre E. coli, K. pneumoniae et S. aureus .
Activité antimicrobienne
Les benzamides, y compris “this compound”, ont été étudiés pour leur activité antimicrobienne . Ils peuvent inhiber la croissance des micro-organismes, ce qui pourrait les rendre utiles dans le traitement de diverses infections.
Découverte de médicaments
Les composés amides, y compris les benzamides, ont été utilisés dans la découverte de médicaments . Ils se retrouvent dans des molécules biologiques potentielles, telles que les produits naturels, les protéines, les intermédiaires de synthèse et les médicaments commerciaux . Leur large éventail d’activités biologiques en fait des outils précieux dans la recherche de nouveaux agents thérapeutiques.
Applications industrielles
Les composés amides sont également utilisés dans divers secteurs industriels tels que l’industrie du plastique, du caoutchouc, du papier et de l’agriculture . Leurs propriétés chimiques peuvent être exploitées pour diverses applications, allant de l’amélioration des propriétés des matériaux à l’augmentation de l’efficacité des produits agricoles .
Mécanisme D'action
Target of Action
The primary targets of 2-amino-N-(2-phenoxyethyl)benzamide are Bcr-Abl and Histone Deacetylase (HDAC) . Bcr-Abl is a fusion protein that is often associated with leukemia, while HDAC plays a crucial role in the regulation of gene expression .
Mode of Action
2-amino-N-(2-phenoxyethyl)benzamide interacts with its targets by inhibiting their activity . It binds to the active sites of Bcr-Abl and HDAC, preventing them from performing their normal functions . This results in changes in the cellular processes that these proteins are involved in .
Result of Action
The inhibition of Bcr-Abl and HDAC by 2-amino-N-(2-phenoxyethyl)benzamide leads to potent antiproliferative activities against human leukemia cell line K562 and prostate cancer cell line DU145 . This suggests that the compound could potentially be used as a therapeutic agent in the treatment of these cancers .
Propriétés
IUPAC Name |
2-amino-N-(2-phenoxyethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c16-14-9-5-4-8-13(14)15(18)17-10-11-19-12-6-2-1-3-7-12/h1-9H,10-11,16H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYNMBQQDLVJYSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC(=O)C2=CC=CC=C2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-1-[5-(4-methoxyphenyl)-3-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2500237.png)
![2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2500239.png)
![ethyl (2E)-4-methyl-2-[(3-nitrophenyl)imino]-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B2500241.png)

![N-[cyano(cyclohexyl)methyl]-2H-chromene-3-carboxamide](/img/structure/B2500243.png)
![N-(2,5-dimethylphenyl)-2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2500246.png)

![8-[(2-Methylpropan-2-yl)oxycarbonyl]-2,2-dioxo-2lambda6-thia-8-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2500248.png)
![(4-Cyclobutylidenepiperidin-1-yl)-[4-(3-methoxyphenyl)phenyl]methanone](/img/structure/B2500251.png)
![N-(3-methoxyphenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2500252.png)



![3,4-dichloro-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B2500260.png)